molecular formula C16H14N2O B187791 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole CAS No. 2491-91-0

2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B187791
CAS No.: 2491-91-0
M. Wt: 250.29 g/mol
InChI Key: XYCVDMCFWPHYNZ-UHFFFAOYSA-N
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Description

2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is known for its interesting photophysical properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methylbenzhydrazide with 4-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3,4-oxadiazole: Similar in structure but lacks the methyl groups on the aromatic rings.

    2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Contains chlorine atoms instead of methyl groups, leading to different chemical and physical properties.

    2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole: Contains methoxy groups, which can influence its reactivity and applications.

Uniqueness

2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole is unique due to the presence of methyl groups on the aromatic rings, which can affect its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as in OLEDs and other optoelectronic devices.

Properties

IUPAC Name

2,5-bis(4-methylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-3-7-13(8-4-11)15-17-18-16(19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCVDMCFWPHYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179620
Record name 2,5-Di-(4-methylphenyl)-1,3-4-oxadiazole
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-91-0
Record name 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole
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Record name 2,5-Di-(4-methylphenyl)-1,3-4-oxadiazole
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Record name 2491-91-0
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Record name 2,5-Di-(4-methylphenyl)-1,3-4-oxadiazole
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Record name 2,5-DI-P-TOLYL-(1,3,4)OXADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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